1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride
Overview
Description
“1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C7H9ClF2N2 . It is a white to yellow solid and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with two fluorine atoms at the 3rd and 5th positions and an ethanamine group at the 2nd position . The hydrochloride indicates that the compound forms a salt with hydrochloric acid.Physical and Chemical Properties Analysis
The compound has a molecular weight of 194.61 g/mol . It is stored under an inert atmosphere at room temperature .Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
- Copper(II) complexes of tridentate ligands, including those resembling the structure of 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride, have been studied for their DNA binding, nuclease activity, and cytotoxicity. These complexes demonstrate good DNA binding propensity and minor structural changes in calf thymus DNA, suggesting potential applications in studying DNA interactions and therapeutic applications (Kumar et al., 2012).
Corrosion Inhibition Properties
- Schiff base complexes, including ligands structurally related to this compound, have been synthesized for studying their corrosion inhibition properties on mild steel. These studies are crucial for understanding material degradation and developing corrosion-resistant materials (Das et al., 2017).
Antitumor Activity Investigations
- Derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, closely related to this compound, have been investigated for their antitumor activities. Such research is pivotal in developing new chemotherapeutic agents (Maftei et al., 2016).
DNA Binding/Cleavage Activity and Anticancer Studies
- Pendant arm-pyridyltetrazole copper(II) complexes, structurally similar to this compound, have been synthesized and studied for their DNA binding/cleavage activity. Such studies are crucial for understanding the interaction of metal complexes with DNA and their potential use in cancer therapy (Mustafa et al., 2015).
Impurity Analysis in Pharmaceuticals
- Analysis of related substances, including compounds structurally similar to this compound, in pharmaceuticals like betahistine hydrochloride tablets. This research is significant for ensuring the purity and efficacy of pharmaceutical products (Zhu Ron, 2015).
Chiral Synthesis and Resolution
- An efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate structurally related to this compound, was described. This study is important for the development of enantiomerically pure compounds for pharmaceutical applications (Mathad et al., 2011).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .
Future Directions
Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWOVTDLYJATHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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